1-Fluoro-3,5-dimethoxybenzene
Overview
Description
1-Fluoro-3,5-dimethoxybenzene is used in the preparation of 5-fluoro-benzene-1,3-diol using reagents like tetrabutylammonium iodide and boron trichloride .
Synthesis Analysis
1-Fluoro-3,5-dimethoxybenzene can be synthesized from commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The reaction of arenes involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular formula of 1-Fluoro-3,5-dimethoxybenzene is C8H9FO2. It has an average mass of 156.154 Da and a monoisotopic mass of 156.058655 Da .Chemical Reactions Analysis
In the context of aromatic rings, the principal types of reactions involving 1-Fluoro-3,5-dimethoxybenzene are substitution, addition, and oxidation . For instance, it undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts .Physical And Chemical Properties Analysis
1-Fluoro-3,5-dimethoxybenzene is a liquid at room temperature. It has a refractive index of 1.503 (lit.), a boiling point of 88 °C/6 mmHg (lit.), and a density of 1.171 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Characterization
1-Fluoro-3,5-dimethoxybenzene (1) has been utilized in various chemical synthesis processes. For instance, it was used in the facile synthesis of 1-fluoro-1-deoxy-Delta(8)-THC analogs, highlighting its role in the modification of chemical structures (Crocker et al., 2007). Additionally, its derivative, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene, indicating its versatility in producing new compounds (Sweeney, McArdle, & Aldabbagh, 2018).
Role in Chemical Reactions
In chemical reactions, 1-fluoro-3,5-dimethoxybenzene has shown significance in various processes. For instance, its treatment under certain conditions resulted in products like 2-fluoro-1,3,5-trimethoxybenzene, demonstrating its reactive nature and ability to form different products under specific conditions (Banks et al., 1999).
Application in Organic Chemistry
1-Fluoro-3,5-dimethoxybenzene has been instrumental in organic chemistry research. For example, its derivatives were used in the iterative benzyne-furan cycloaddition reactions, contributing to studies toward the total synthesis of complex organic molecules (Morton & Barrett, 2006).
Influence in Material Science
In material science, derivatives of 1-fluoro-3,5-dimethoxybenzene have been explored for their potential applications. For instance, its derivative was synthesized and investigated as a redox shuttle additive for overcharge protection in lithium-ion batteries, indicating its potential application in advanced battery technology (Zhang et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-fluoro-3,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKMNAEFPEIOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378962 | |
Record name | 1-Fluoro-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3,5-dimethoxybenzene | |
CAS RN |
52189-63-6 | |
Record name | 1-Fluoro-3,5-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52189-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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